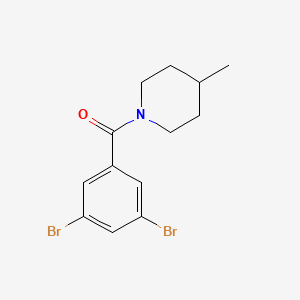![molecular formula C12H9BrN2O2 B15010108 2-[(5-Bromo-2,4-dimethoxyphenyl)methylidene]propanedinitrile](/img/structure/B15010108.png)
2-[(5-Bromo-2,4-dimethoxyphenyl)methylidene]propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-Bromo-2,4-dimethoxyphenyl)methylidene]propanedinitrile is an organic compound with the molecular formula C12H9BrN2O2. It is a derivative of bromodimethoxybenzene and is characterized by the presence of a bromine atom and two methoxy groups attached to a benzene ring, along with a propanedinitrile group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Bromo-2,4-dimethoxyphenyl)methylidene]propanedinitrile typically involves the reaction of 5-bromo-2,4-dimethoxybenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in a suitable solvent like ethanol. The product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(5-Bromo-2,4-dimethoxyphenyl)methylidene]propanedinitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution: Products depend on the nucleophile used; for example, replacing bromine with a methoxy group would yield a trimethoxy derivative.
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction typically results in the formation of alcohols or amines.
Applications De Recherche Scientifique
2-[(5-Bromo-2,4-dimethoxyphenyl)methylidene]propanedinitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes
Mécanisme D'action
The mechanism of action of 2-[(5-Bromo-2,4-dimethoxyphenyl)methylidene]propanedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine: A compound with similar structural features but different functional groups.
2-Bromo-4,5-dimethoxyphenyl)methanol: Another bromodimethoxybenzene derivative with a hydroxyl group instead of a nitrile group
Uniqueness
2-[(5-Bromo-2,4-dimethoxyphenyl)methylidene]propanedinitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and drug discovery .
Propriétés
Formule moléculaire |
C12H9BrN2O2 |
|---|---|
Poids moléculaire |
293.12 g/mol |
Nom IUPAC |
2-[(5-bromo-2,4-dimethoxyphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C12H9BrN2O2/c1-16-11-5-12(17-2)10(13)4-9(11)3-8(6-14)7-15/h3-5H,1-2H3 |
Clé InChI |
RUQRCPKBMXBHTE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1C=C(C#N)C#N)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-(acetyloxy)-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-1-benzofuran-3-carboxylate](/img/structure/B15010030.png)
![2-(benzylsulfanyl)-N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B15010040.png)
![6-Amino-3-(3,4-dimethoxyphenyl)-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15010046.png)
![3,4,5-triphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B15010047.png)
![4-(3-Chlorophenoxy)-2-phenyl[1]benzofuro[3,2-d]pyrimidine](/img/structure/B15010060.png)
![ethyl 1-(3,4-dimethoxybenzyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B15010062.png)
![(2E)-3-phenyl-2-[(2E)-(pyridin-3-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B15010067.png)

![2-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B15010079.png)
![N'-[(E)-{5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]-3-methoxybenzohydrazide](/img/structure/B15010081.png)

![Ethyl 4-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15010096.png)
![2-methyl-4H-[1]benzofuro[3,2-d][1,3]oxazin-4-one](/img/structure/B15010113.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{2-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B15010121.png)
